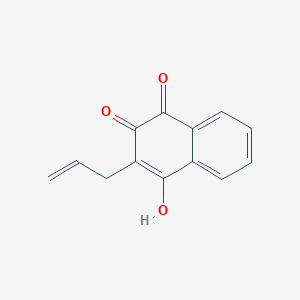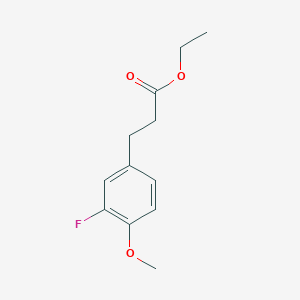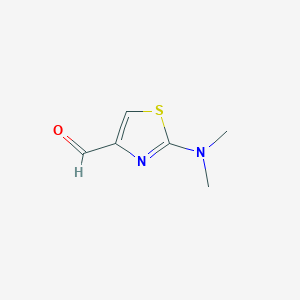
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone is a naphthoquinone derivative. Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-1,4-naphthoquinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Another method involves the use of L-proline as a green organocatalyst. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly favored in industrial settings .
化学反应分析
Types of Reactions
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The hydroxy and allyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones. These products have diverse applications in medicinal chemistry and materials science .
科学研究应用
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone has several scientific research applications:
作用机制
The mechanism of action of 3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the damage of cellular macromolecules such as DNA, proteins, and lipids . The compound can also inhibit key enzymes involved in cellular processes, such as topoisomerase II, which is crucial for DNA replication and repair .
相似化合物的比较
Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
2-Hydroxy-3-methylnaphthalene-1,4-dione (Phthiocol): Possesses anticancer and antihemorrhagic properties.
2-Hydroxy-3-arylated-1,4-naphthoquinones: These derivatives have shown significant cytotoxic activity against cancer cell lines.
Uniqueness
3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone is unique due to the presence of the allyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for the synthesis of novel derivatives with enhanced biological activities .
属性
CAS 编号 |
40815-76-7 |
|---|---|
分子式 |
C13H10O3 |
分子量 |
214.22 g/mol |
IUPAC 名称 |
4-hydroxy-3-prop-2-enylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H10O3/c1-2-5-10-11(14)8-6-3-4-7-9(8)12(15)13(10)16/h2-4,6-7,14H,1,5H2 |
InChI 键 |
ZMXVQCGBTVMRPV-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8800042.png)









